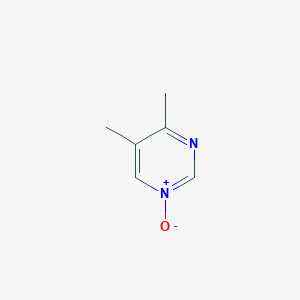
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid, also known as DPTA, is a synthetic compound that is widely used in scientific research applications. It is a derivative of the natural hormone, progesterone, and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid exerts its effects by binding to the progesterone receptor in the body. This binding activates a cascade of biochemical processes that ultimately result in the regulation of ovulation and other reproductive functions. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is a progestin, which means that it mimics the effects of progesterone in the body.
Biochemische Und Physiologische Effekte
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to regulate the menstrual cycle, induce ovulation, and prevent pregnancy. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that lines the uterus grows outside of it. Additionally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid in lab experiments is its specificity for the progesterone receptor. This allows researchers to study the effects of progesterone in a controlled manner. However, one limitation of using 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is its potential for off-target effects, particularly at high doses. Additionally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid may not be suitable for use in certain experimental systems, depending on the research question being studied.
Zukünftige Richtungen
There are several future directions for research involving 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid. One area of interest is the potential use of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid as a contraceptive agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid on the body. Finally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid may have potential therapeutic applications in the treatment of inflammatory conditions and other diseases. Further research is needed to fully explore these possibilities.
Conclusion:
In conclusion, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is a synthetic compound that has been extensively used in scientific research applications. It is a progestin that binds to the progesterone receptor in the body, resulting in a variety of biochemical and physiological effects. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been studied for its potential use as a contraceptive agent and in the treatment of inflammatory conditions. Further research is needed to fully understand the potential applications of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid in these and other areas.
Synthesemethoden
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid can be synthesized through a multistep process that involves the reaction of progesterone with thionyl chloride, followed by the reaction of the resulting intermediate with 3-mercaptopropionic acid. The final product is purified through a series of chromatography steps, resulting in a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been extensively used in scientific research, particularly in the field of reproductive biology. It has been shown to have a variety of effects on the female reproductive system, including inducing ovulation, regulating the menstrual cycle, and preventing pregnancy. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has also been studied for its potential use as a contraceptive agent.
Eigenschaften
CAS-Nummer |
114967-87-2 |
|---|---|
Produktname |
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid |
Molekularformel |
C24H34O5S |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-22-9-5-16(25)13-15(22)3-4-17-18(22)6-10-23(2)19(17)7-11-24(23,29)20(26)14-30-12-8-21(27)28/h13,17-19,29H,3-12,14H2,1-2H3,(H,27,28)/t17?,18?,19?,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
UAFRGXAWRASUEZ-UMYBXSPQSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
Synonyme |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
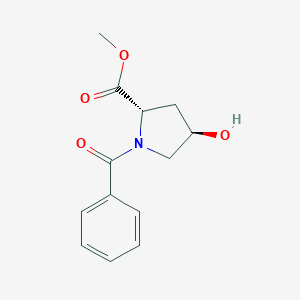

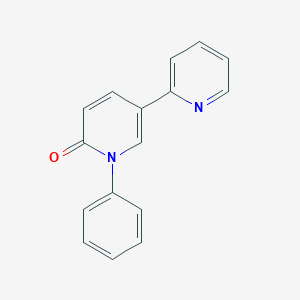

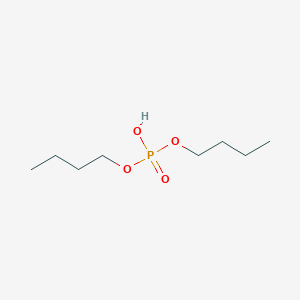


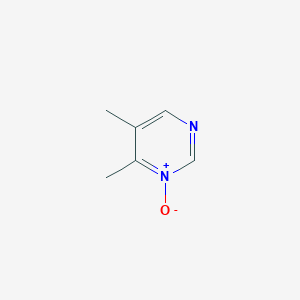

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
